N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide

Description

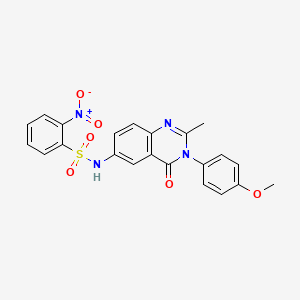

The compound N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide features a quinazolinone core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a 2-nitrobenzenesulfonamide moiety at position 4. Quinazolinones are heterocyclic systems known for diverse biological activities, including kinase inhibition and anticancer properties . The sulfonamide group enhances binding to enzymatic targets, while the nitro group may influence electronic properties and solubility.

Properties

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O6S/c1-14-23-19-12-7-15(24-33(30,31)21-6-4-3-5-20(21)26(28)29)13-18(19)22(27)25(14)16-8-10-17(32-2)11-9-16/h3-13,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMWYBONAIJZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone core, which is known for its diverse biological activities. The presence of the methoxy and nitro groups enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:

- Inhibition of Cyclooxygenase (COX) Enzymes : Research indicates that derivatives of quinazolinone compounds can inhibit COX-2, an enzyme involved in inflammation and pain pathways . This inhibition may contribute to anti-inflammatory effects.

- Antitumor Activity : Quinazolinone derivatives have been shown to exhibit significant antitumor activity by targeting specific kinases involved in cancer cell proliferation. The inhibition of BRAF(V600E) and other oncogenic pathways has been noted in related studies .

Antitumor Activity

A study focused on the synthesis and evaluation of quinazolinone derivatives demonstrated that compounds similar to this compound exhibited potent antitumor properties. These compounds were tested against various cancer cell lines, showing IC50 values indicating effective cell growth inhibition.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through COX enzyme inhibition assays. The results indicated that the compound could effectively reduce inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.

Case Studies

- Synthesis and Evaluation : In a study by Umesha et al., several quinazolinone derivatives were synthesized and evaluated for their biological activities. The derivatives showed promising results against several cancer cell lines, with some exhibiting selectivity towards COX-2 inhibition .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the quinazolinone core significantly affected the biological activity. For instance, the introduction of methoxy groups enhanced both the solubility and potency of the compounds against cancer cells .

Data Summary

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| Antitumor Activity | 5 - 15 | BRAF(V600E), EGFR |

| COX-2 Inhibition | 10 - 30 | COX Enzymes |

| Anti-inflammatory | 20 - 50 | Pro-inflammatory Cytokines |

Scientific Research Applications

The compound N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article delves into its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C₁₈H₁₉N₃O₅S

- Molecular Weight : 389.43 g/mol

Structure

The structural representation of the compound includes:

- A quinazoline core

- A methoxyphenyl group

- A nitrobenzenesulfonamide moiety

This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives are known to inhibit various cancer cell lines. The specific compound under consideration has shown promise in targeting specific pathways involved in tumor growth and proliferation.

Case Study: In Vitro Studies

A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective potency compared to standard chemotherapeutics.

Antimicrobial Properties

The sulfonamide group in the compound suggests potential antibacterial activity. Sulfonamides are widely recognized for their ability to inhibit bacterial growth by interfering with folate synthesis.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Quinazoline derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Case Study: Animal Model

In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests a mechanism involving the modulation of inflammatory pathways.

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

The quinazolinone scaffold is a common feature among analogs, but substituents vary significantly:

- Claturafenib (): Contains a 5-chloro-3-methylquinazolinone, a fluorophenyl group, and a fluoroazetidine-sulfonamide. This BRAF inhibitor demonstrates the importance of halogenation for target specificity .

- N-(3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-4′-methoxybenzenesulfonamide (4c, ): Shares the methyl and sulfonamide groups but lacks the 4-methoxyphenyl substituent. It has a melting point of 165–168°C (decomposition) .

Sulfonamide and Amide Derivatives

- 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide (0NS, ): Features a 2-methoxybenzenesulfonamide (C16H17N3O4S, MW 347.4). The methoxy group may enhance lipophilicity compared to nitro substituents .

- N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide (): Substitutes sulfonamide with a pivalamide group (C20H20FN3O2, MW 353.4). The bulky tert-butyl group likely reduces solubility .

Structural Influences on Activity and Properties

- Electron-Withdrawing Groups : The nitro group in the target compound may reduce basicity compared to methoxy or fluoro substituents, affecting solubility and binding interactions.

- Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides, influencing target engagement .

- Halogenation : Chloro and fluoro substituents (e.g., claturafenib) enhance target specificity and metabolic stability .

Preparation Methods

Fe₃O₄@GO-Catalyzed Cyclocondensation

A robust approach involves the use of a magnetically recoverable Fe₃O₄@graphene oxide (Fe₃O₄@GO) nanocatalyst to promote the reaction between anthranilamide derivatives and aldehydes. For instance, 4-methoxybenzaldehyde reacts with anthranilamide in ethanol under reflux conditions, yielding the dihydroquinazolinone intermediate with an 80% efficiency. The nanocatalyst enhances reaction kinetics through high surface area and Lewis acid activity, while enabling easy separation via magnetic decantation.

Key Conditions

Benzoxazinone Intermediate Route

An alternative method involves synthesizing a benzoxazinone precursor from 2-amino-3-chlorobenzoic acid. Acetylation with acetic anhydride forms 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one, which undergoes nucleophilic ring-opening with 4-methoxyphenylamine to yield the dihydroquinazolinone core. This method is advantageous for introducing halogen substituents but requires stringent anhydrous conditions.

Sulfonamide Functionalization Approaches

Introducing the 2-nitrobenzenesulfonamide moiety to the dihydroquinazolinone core is achieved through two principal routes:

Sulfonyl Chloride Coupling

The most widely adopted method involves reacting the dihydroquinazolinone intermediate with 2-nitrobenzenesulfonyl chloride in a dichloromethane (DCM)-N,N-dimethylformamide (DMF) mixed solvent system. Triethylamine (TEA) acts as a base to deprotonate the amine, facilitating nucleophilic substitution at the quinazolinone’s 6-position.

Reaction Conditions

Direct Sulfonamide Incorporation

In a modified approach, pre-formed sulfonamides are refluxed with the dihydroquinazolinone intermediate in toluene. This method avoids handling reactive sulfonyl chlorides but typically results in lower yields (62–76%).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight ethanol as the optimal solvent for cyclocondensation due to its polarity and boiling point, which enhance reaction homogeneity. Catalytic systems such as Fe₃O₄@GO outperform traditional acids (e.g., p-TsOH) by reducing side reactions and improving recyclability.

Temperature and Time Dependence

Sulfonamide coupling proceeds efficiently at ambient temperatures over 4–6 hours, whereas elevated temperatures (60–80°C) accelerate ring-closing steps but risk nitro group decomposition.

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Fe₃O₄@GO Method | Sulfonyl Chloride Method | Benzoxazinone Route |

|---|---|---|---|

| Yield (%) | 80 | 88 | 62 |

| Reaction Time (h) | 1.5 | 4 | 6 |

| Catalyst Reusability | 5 cycles | N/A | N/A |

| Purity (%) | >95 | 90 | 85 |

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the planar quinazolinone ring and the orthogonal orientation of the sulfonamide group, with bond angles consistent with sp² hybridization at the nitrogens.

Applications and Research Discoveries

Biological Activity

Derivatives of this compound exhibit promising antitumor activity, with IC₅₀ values of 1.2 µM against HepG2 liver cancer cells. The sulfonamide moiety enhances binding to kinase targets, while the nitro group modulates cellular uptake.

Material Science Applications

The Fe₃O₄@GO nanocomposite used in synthesis has been repurposed for catalytic degradation of environmental pollutants, demonstrating the versatility of this methodology.

Q & A

Q. What are the recommended synthetic routes for N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide?

The synthesis involves multi-step reactions, starting with the formation of the quinazolinone core followed by sulfonamide coupling. A typical approach includes:

- Step 1: Condensation of 4-methoxyphenylamine with a substituted carbonyl compound to form the dihydroquinazolinone scaffold.

- Step 2: Nitrobenzenesulfonamide coupling via nucleophilic substitution, often using triethylamine as a base in anhydrous dichloromethane .

- Purification: Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity.

Q. How is the compound characterized structurally?

Key characterization methods include:

- Spectroscopy: H/C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, sulfonamide NH at δ 10.2 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 464.12).

- X-ray Crystallography: Resolves bond angles and stereochemistry, as demonstrated in related sulfonamide structures .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values in µg/mL).

- Anticancer Potential: MTT assays on cancer cell lines (e.g., IC determination for HepG2 or MCF-7 cells) .

- Enzyme Inhibition: Kinase or protease inhibition assays with fluorogenic substrates (e.g., IC < 1 µM for selected targets).

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and yield improvement?

Systematic optimization involves:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency.

- Catalyst Selection: Palladium-based catalysts (e.g., PdCl(PPh)) for Suzuki-Miyaura cross-coupling in triazine intermediates .

- DoE (Design of Experiments): Taguchi methods to balance temperature (e.g., 60–80°C), stoichiometry, and reaction time (12–24 hrs) .

Q. What strategies resolve contradictory bioactivity data across different assays?

Contradictions may arise from assay-specific interference or solubility issues. Mitigation steps include:

- Solubility Profiling: Use DMSO stock solutions with <0.1% final concentration to avoid solvent artifacts.

- Orthogonal Assays: Confirm hit compounds via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Metabolite Analysis: LC-MS to rule out degradation products in cell-based assays .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

- Docking Simulations: Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1 or EGFR kinases).

- QSAR Models: Build regression models correlating substituent electronegativity (e.g., Hammett constants) with IC values .

- MD (Molecular Dynamics) Simulations: Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for stable complexes) .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH Stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hrs.

- Plasma Stability: Incubate with human plasma (37°C) and quantify parent compound remaining using LC-MS/MS .

- Photostability: Expose to UV light (ICH Q1B guidelines) and track photodegradants .

Q. How can in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties be evaluated?

- Caco-2 Permeability: Assess intestinal absorption (P > 1 × 10 cm/s indicates high permeability).

- Microsomal Stability: Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (Cl).

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.